Dimethylphenylsilanol
Overview
Description
Dimethylphenylsilanol is an organosilanol compound with the chemical formula (C₆H₅)Si(OH)(CH₃)₂. It is a colorless or yellowish transparent liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a silicon nucleophile and its ability to participate in cross-coupling reactions.
Mechanism of Action
Target of Action
Dimethylphenylsilanol is an organosilanol that has been used in various chemical reactions
Mode of Action
It is known that this compound can be used as a coupling partner in the Pd (II) catalyzed Hiyama reaction for C5 C-H bond functionalization of 2,3-dihydropyridin-4 (1 H )-ones . This suggests that this compound may interact with its targets through chemical reactions, leading to changes in the targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Environmental factors can significantly influence the action of a compound
Biochemical Analysis
Biochemical Properties
Dimethylphenylsilanol has been used as a coupling partner in the Pd(II) catalyzed Hiyama reaction for C5 C-H bond functionalization of 2,3-dihydropyridin-4(1 H )-ones . It can also be used to introduce a dimethylphenylsilyl end group on highly branched poly(dimethylsiloxane) polymers . The nature of these interactions involves the formation of covalent bonds during the reaction process.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity as a silicon nucleophile in Pd-catalyzed cross-coupling . It can form covalent bonds with other molecules, leading to changes in their structure and function. This can result in enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Dimethylphenylsilanol can be synthesized through several methods. One common synthetic route involves the selective oxidation of dimethylphenylsilane. This reaction can be catalyzed by gold nanoparticles deposited on magnetic cobalt ferrite, which allows for the easy recovery and reuse of the catalyst . Another method involves the use of palladium(II) catalysis for the functionalization of C5 C-H bonds in 2,3-dihydropyridin-4(1H)-ones .
Chemical Reactions Analysis
Dimethylphenylsilanol undergoes various chemical reactions, including:
Oxidation: The selective oxidation of dimethylphenylsilane to this compound is a notable reaction, often catalyzed by gold nanoparticles
Substitution: It can act as a coupling partner in the palladium(II) catalyzed Hiyama reaction for C5 C-H bond functionalization.
Cross-Coupling: It is used in the synthesis of germasiloxanes by reacting with vinylgermanes in the presence of ruthenium(0) catalysts.
Scientific Research Applications
Dimethylphenylsilanol has a wide range of applications in scientific research:
Biology: Its role as a silicon nucleophile makes it useful in the functionalization of biological molecules.
Industry: It is used as a cross-linking agent and viscosity control agent in the production of nanotubes.
Comparison with Similar Compounds
Dimethylphenylsilanol can be compared with other organosilanol compounds such as:
Trimethylsilanol: Similar in structure but with three methyl groups instead of two methyl groups and one phenyl group.
Triethylsilanol: Contains three ethyl groups instead of methyl and phenyl groups.
Phenylsilanetriol: Contains three hydroxy groups attached to the silicon atom instead of one.
This compound is unique due to its combination of methyl and phenyl groups, which provide distinct reactivity and applications in various chemical processes.
Properties
IUPAC Name |
hydroxy-dimethyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBETCIPGWBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063750 | |
Record name | Phenyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-18-4 | |
Record name | 1,1-Dimethyl-1-phenylsilanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5272-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanol, 1,1-dimethyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1-dimethyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphenylsilanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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